Methyl 5-chloro-3-(N-(2-methoxy-2-oxoethyl)sulfamoyl)thiophene-2-carboxylate
Overview
Description
Methyl 5-chloro-3-(N-(2-methoxy-2-oxoethyl)sulfamoyl)thiophene-2-carboxylate is a chemical compound with the molecular formula C9H10ClNO6S2 and a molecular weight of 327.76 g/mol . This compound is known for its role as an intermediate in the synthesis of lornoxicam, a non-steroidal anti-inflammatory drug (NSAID) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-chloro-3-(N-(2-methoxy-2-oxoethyl)sulfamoyl)thiophene-2-carboxylate typically involves the reaction of 5-chloro-2-thiophenecarboxylic acid with methoxycarbonylmethylamine in the presence of a sulfonylating agent . The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran (THF) and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity . The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-chloro-3-(N-(2-methoxy-2-oxoethyl)sulfamoyl)thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the chloro or sulfonyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Methyl 5-chloro-3-(N-(2-methoxy-2-oxoethyl)sulfamoyl)thiophene-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Serves as a precursor in the synthesis of lornoxicam, an NSAID used to treat pain and inflammation.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of Methyl 5-chloro-3-(N-(2-methoxy-2-oxoethyl)sulfamoyl)thiophene-2-carboxylate involves its role as an intermediate in the synthesis of lornoxicam. Lornoxicam exerts its effects by inhibiting the cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins that mediate pain and inflammation . The compound itself may interact with various molecular targets and pathways, but its primary significance lies in its role in drug synthesis .
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-chloro-3-(N-(methoxycarbonylmethyl)sulfamoyl)thiophene-2-carboxylate .
- 5-chloro-3-(N-(2-methoxy-2-oxoethyl)sulfamoyl)thiophene-2-carboxylic acid .
Uniqueness
Methyl 5-chloro-3-(N-(2-methoxy-2-oxoethyl)sulfamoyl)thiophene-2-carboxylate is unique due to its specific structure, which allows it to serve as a key intermediate in the synthesis of lornoxicam . Its chemical properties and reactivity make it suitable for various synthetic applications, distinguishing it from other similar compounds .
Properties
IUPAC Name |
methyl 5-chloro-3-[(2-methoxy-2-oxoethyl)sulfamoyl]thiophene-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO6S2/c1-16-7(12)4-11-19(14,15)5-3-6(10)18-8(5)9(13)17-2/h3,11H,4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHOKLCGTXCHVRZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNS(=O)(=O)C1=C(SC(=C1)Cl)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO6S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501133891 | |
Record name | Methyl 5-chloro-3-[[(2-methoxy-2-oxoethyl)amino]sulfonyl]-2-thiophenecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501133891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
906522-87-0 | |
Record name | Methyl 5-chloro-3-[[(2-methoxy-2-oxoethyl)amino]sulfonyl]-2-thiophenecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=906522-87-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 5-chloro-3-[[(2-methoxy-2-oxoethyl)amino]sulfonyl]-2-thiophenecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501133891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Thiophenecarboxylic acid, 5-chloro-3-[[(2-methoxy-2-oxoethyl)amino]sulfonyl]-, methyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.370 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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